Methyl 5-aminoisoxazole-4-carboxylate
Overview
Description
Methyl 5-aminoisoxazole-4-carboxylate is a heterocyclic compound with the molecular formula C5H6N2O3. It is a derivative of isoxazole, a five-membered ring containing three carbon atoms, one nitrogen atom, and one oxygen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
Methyl 5-aminoisoxazole-4-carboxylate can be synthesized through various methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 3-amino-2-butanone with ethyl oxalyl chloride in the presence of a base can yield the desired compound . Another method involves the use of metal-free synthetic routes, which are eco-friendly and avoid the drawbacks associated with metal-catalyzed reactions .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-aminoisoxazole-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The amino group can participate in substitution reactions to form various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are optimized based on the desired product .
Major Products Formed
The major products formed from these reactions include various substituted isoxazoles, which can have different functional groups attached to the isoxazole ring. These products are valuable intermediates in the synthesis of pharmaceuticals and other bioactive compounds .
Scientific Research Applications
Methyl 5-aminoisoxazole-4-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It serves as a precursor in the development of new drugs and therapeutic agents.
Industry: The compound is used in the production of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of methyl 5-aminoisoxazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of various enzymes and receptors, depending on its structure and functional groups. These interactions can lead to changes in cellular processes, such as signal transduction, gene expression, and metabolic pathways .
Comparison with Similar Compounds
Methyl 5-aminoisoxazole-4-carboxylate can be compared with other similar compounds, such as:
- Methyl 5-methylthiazole-4-carboxylate
- Methyl 5-(4-fluorophenyl)isoxazole-3-carboxylate
- Methyl 3-(4-methylphenyl)-5-isoxazolecarboxylate
- Methyl 5-(2,4-dichlorophenyl)isoxazole-3-carboxylate
These compounds share similar structural features but differ in their functional groups and biological activities. The uniqueness of this compound lies in its specific amino and carboxylate groups, which confer distinct chemical reactivity and biological properties .
Properties
IUPAC Name |
methyl 5-amino-1,2-oxazole-4-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6N2O3/c1-9-5(8)3-2-7-10-4(3)6/h2H,6H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SERNWBIIYUJWQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(ON=C1)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20403897 | |
Record name | Methyl 5-aminoisoxazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20403897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
145798-74-9 | |
Record name | Methyl 5-aminoisoxazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20403897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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